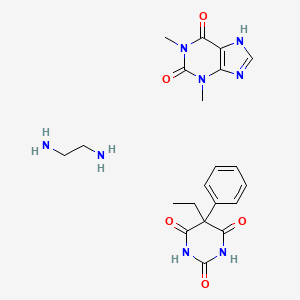
Novophyllin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A drug combination that contains THEOPHYLLINE and ethylenediamine. It is more soluble in water than theophylline but has similar pharmacologic actions. It's most common use is in bronchial asthma, but it has been investigated for several other applications.
Aplicaciones Científicas De Investigación
Respiratory Applications
Novophyllin is primarily used as a bronchodilator in the treatment of various respiratory conditions. Its mechanisms of action include:
- Bronchodilation : this compound relaxes bronchial smooth muscle, leading to widened airways and improved airflow, which is crucial for patients with asthma and chronic obstructive pulmonary disease (COPD) .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways, making it beneficial for patients with chronic respiratory diseases .
Table 1: Respiratory Conditions Treated with this compound
Emerging Applications in COVID-19
Recent studies have suggested that this compound may have potential applications in the treatment of COVID-19 due to its immunomodulatory effects. The compound has been investigated for its ability to:
- Modulate Immune Response : this compound may enhance the immune response against SARS-CoV-2 by promoting the activity of specific T cells and cytokines that are crucial for viral clearance .
- Reduce Inflammation : By inhibiting pro-inflammatory cytokines, this compound could mitigate the severe inflammatory response observed in COVID-19 patients, potentially improving outcomes .
Case Study: The Use of Theophylline in COVID-19
A retrospective study analyzed the effects of theophylline (and by extension, this compound) on COVID-19 patients requiring oxygen therapy. Results indicated a significant improvement in clinical outcomes, including reduced C-reactive protein levels and improved oxygenation scores . This suggests that compounds like this compound could be beneficial adjuncts in managing severe COVID-19 cases.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. Key points include:
- Absorption and Distribution : this compound is well absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.
- Metabolism : The compound undergoes hepatic metabolism, with various metabolites contributing to its pharmacological effects.
- Toxicity Risks : Monitoring plasma levels is critical to avoid toxicity, particularly at higher doses where adverse effects such as gastrointestinal disturbances and cardiac arrhythmias may occur .
Propiedades
Número CAS |
63907-40-4 |
|---|---|
Fórmula molecular |
C21H28N8O5 |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O3.C7H8N4O2.C2H8N2/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3H,1-2H3,(H,8,9);1-4H2 |
Clave InChI |
UNEKNYJDIWURAQ-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N |
Key on ui other cas no. |
63907-40-4 |
Sinónimos |
Afonilum Aminodur Aminophyllin Aminophylline Aminophylline DF Cardophyllin Carine Clonofilin Corophyllin Diaphyllin Drafilyn Duraphyllin Ethylenediamine, Theophylline Eufilina Eufilina Venosa Euphyllin Euphyllin Retard Euphylline Godafilin Mini-Lix Mundiphyllin Mundiphyllin Retard Novophyllin Phyllocontin Phyllotemp Somophyllin Tari-Dog Theophyllamin Jenapharm Theophyllamine Theophyllin EDA ratiopharm Theophyllin EDA-ratiopharm Theophyllin EDAratiopharm Theophylline Ethylenediamine Truphylline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















